molecular formula C15H14ClN2O+ B15284145 6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium

6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium

Cat. No.: B15284145
M. Wt: 273.74 g/mol
InChI Key: UVKNKOUZPRDZMH-UHFFFAOYSA-N
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Description

6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methyl group attached to the imidazo[1,2-a]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are involved in the proliferation of cancer cells . The inhibition of these pathways results in the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.

Properties

Molecular Formula

C15H14ClN2O+

Molecular Weight

273.74 g/mol

IUPAC Name

6-chloro-2-(3-methoxyphenyl)-1-methylimidazo[1,2-a]pyridin-4-ium

InChI

InChI=1S/C15H14ClN2O/c1-17-14(11-4-3-5-13(8-11)19-2)10-18-9-12(16)6-7-15(17)18/h3-10H,1-2H3/q+1

InChI Key

UVKNKOUZPRDZMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=[N+](C=C(C=C2)Cl)C=C1C3=CC(=CC=C3)OC

Origin of Product

United States

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